![molecular formula C20H35NO16 B3040499 beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal CAS No. 209977-52-6](/img/structure/B3040499.png)
beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal
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Description
Beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal, commonly known as lacto-N-biose (LNB), is a disaccharide that is found in human milk and other mammalian milk products. LNB has been the focus of scientific research due to its potential health benefits and its role in the development of the immune system in infants.
Scientific Research Applications
Enzymatic Synthesis and Biocatalysis
- Enzymatic Synthesis of N-Acetyllactosamine : Franke et al. (2003) demonstrated the use of β-galactosidase from Bacillus circulans in the enzymatic synthesis of N-acetyllactosamine, a disaccharide involving β-D-Gal-(1→4)-D-GlcNAc, in aqueous-organic media. This process showed improved disaccharide yield with organic cosolvents, indicating the potential of this biocatalytic synthesis in various applications (Franke, Braun, & Kuhl, 2003).
Glycoprotein and Glycolipid Structure
- Structural Analysis in Glycoproteins : Wen et al. (1992) studied the structure of sialyltransferase enzymes, which form sequences involving β-D-Gal-(1→4)-β-D-GlcNAc in glycoproteins and glycolipids. This study aids in understanding the enzymatic processes in the biosynthesis of complex carbohydrates (Wen et al., 1992).
Oligosaccharide Synthesis and Analysis
- Synthesis of Oligosaccharides : Huang et al. (1998) reported on the chemical synthesis of oligosaccharides containing β-D-Gal-(1→3)-O-(6-O-sulfo-β-D-GlcNAc) as a terminal unit, showcasing the chemical approaches to synthesizing complex carbohydrates that include β-D-Gal and β-D-GlcNAc linkages (Huang et al., 1998).
Enzymatic Modification and Transformation
- Study of Enzymatic Transformation in Cells : Le et al. (1997) utilized capillary electrophoresis to study the enzymatic transformation of isomeric oligosaccharides, including β-D-Gal-(1→4)β-D-GlcNAc, in human epidermoid carcinoma cells. This research provides insight into the enzymatic processing of such oligosaccharides in biological systems (Le et al., 1997).
Carbohydrate Binding and Specificity
- Binding Properties of Oligosaccharides : Yamashita et al. (1987) examined the carbohydrate binding specificity of Datura stramonium agglutinin to various complex-type oligosaccharides, including those with Gal β 1→4GlcNAc structures. This study contributes to the understanding of lectin-carbohydrate interactions (Yamashita et al., 1987).
properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO16/c1-5(24)21-9-12(27)17(37-20-16(31)14(29)10(25)6(2-22)35-20)7(3-23)36-19(9)33-4-8-11(26)13(28)15(30)18(32)34-8/h6-20,22-23,25-32H,2-4H2,1H3,(H,21,24)/t6-,7-,8-,9-,10+,11+,12-,13+,14+,15-,16-,17-,18?,19-,20+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIJAGXHAXHZJU-MRGJSYKYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)O)O)O)CO)OC3C(C(C(C(O3)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Gal)2 (GlcNAc)1 |
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